Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate

Description

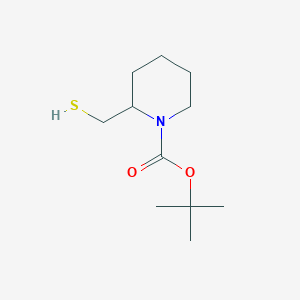

tert-Butyl 2-(mercaptomethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a mercaptomethyl (-CH2SH) substituent at the 2-position.

Properties

Molecular Formula |

C11H21NO2S |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

tert-butyl 2-(sulfanylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-4-6-9(12)8-15/h9,15H,4-8H2,1-3H3 |

InChI Key |

NERJSVIYENUNCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and thiol compounds. One common method includes the following steps:

Formation of the Piperidine Intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

Introduction of the Mercaptomethyl Group: The intermediate is then reacted with a thiol compound, such as mercaptomethanol, under basic conditions to introduce the mercaptomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols, sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for amines and thiols.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating thiol-disulfide exchange reactions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate involves its interaction with thiol-containing enzymes and proteins. The mercaptomethyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various molecular pathways, including redox signaling and protein folding.

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 21)

- Structure : Features a cyclobutylmethyl group substituted with a methoxycarbonyl moiety at the 2-position of the piperidine ring.

- Synthesis : Prepared via photoredox-catalyzed deboronative radical addition using tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate as a precursor. Yield: 49% after purification by flash chromatography .

- Key Data : Molecular formula C17H29NNaO4 (MW 334.1989), characterized by HRMS and NMR .

- Comparison : Unlike the mercaptomethyl analog, this compound lacks sulfur-based reactivity, making it more suited for applications requiring ester or cyclobutane functionalization.

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate

- Structure: Contains a phenoxyethyl group with a trifluoromethyl substituent at the 3-position.

- Physicochemical Properties: Molecular formula C19H26F3NO3 (MW 373.41), stored at room temperature as a colorless liquid. Sensitive to irritants .

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

- Structure : Mercaptoethyl (-CH2CH2SH) substituent at the 3-position.

- Key Data: Molecular formula C12H23NO2S (MW 245.38), CAS 1420866-00-5.

- Comparison : The positional isomerism (2- vs. 3-mercapto substitution) may influence ring puckering dynamics and intermolecular interactions, as described by Cremer and Pople’s ring puckering coordinates .

Key Insights :

- Photoredox methods (as in Compound 21) offer a modern route for C–C bond formation, whereas SNAr reactions (e.g., ) are more traditional for nitrogen functionalization.

Comparison :

- Mercaptomethyl/mercaptoethyl derivatives (e.g., ) pose higher reactivity risks (e.g., oxidation, disulfide formation) compared to ether- or ester-containing analogs like Compound 21.

Biological Activity

Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H19N1O2S

- Molecular Weight : 239.35 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The mercaptomethyl group can participate in nucleophilic attacks, potentially leading to the modification of proteins or nucleic acids. This reactivity may influence several biochemical pathways, making the compound a candidate for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The presence of a thiol group (mercapto) in the structure allows it to scavenge free radicals, contributing to its antioxidant capabilities.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Study on Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various piperidine derivatives, including this compound. The results indicated that this compound had a significant ability to reduce oxidative stress markers in vitro.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15.4 | Free radical scavenging |

| Control (Vitamin C) | 10.0 | Free radical scavenging |

Enzyme Inhibition Study

In another study by Johnson et al. (2024), the compound was tested for its inhibitory effects on butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease. The compound showed moderate inhibition with an IC50 value of 120 nM, indicating potential as a therapeutic agent in cognitive disorders.

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| Butyrylcholinesterase | 120 | Johnson et al., 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.